molecular formula C7H14N2O2S B14489581 N-[(2-Sulfanylethyl)carbamoyl]butanamide CAS No. 64847-71-8

N-[(2-Sulfanylethyl)carbamoyl]butanamide

Cat. No.: B14489581
CAS No.: 64847-71-8
M. Wt: 190.27 g/mol
InChI Key: KNAKFIZYGQKILJ-UHFFFAOYSA-N
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Description

N-[(2-Sulfanylethyl)carbamoyl]butanamide is a thiol-containing amide derivative characterized by a butanamide backbone substituted with a carbamoyl group linked to a 2-sulfanylethyl moiety.

Properties

CAS No.

64847-71-8

Molecular Formula

C7H14N2O2S

Molecular Weight

190.27 g/mol

IUPAC Name

N-(2-sulfanylethylcarbamoyl)butanamide

InChI

InChI=1S/C7H14N2O2S/c1-2-3-6(10)9-7(11)8-4-5-12/h12H,2-5H2,1H3,(H2,8,9,10,11)

InChI Key

KNAKFIZYGQKILJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=O)NCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Sulfanylethyl)carbamoyl]butanamide can be achieved through several methods. One common approach involves the reaction of butanoyl chloride with 2-mercaptoethylamine in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method includes the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Sulfanylethyl)carbamoyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanylethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding amine.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted amides or carbamates.

Scientific Research Applications

N-[(2-Sulfanylethyl)carbamoyl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Sulfanylethyl)carbamoyl]butanamide involves its interaction with specific molecular targets. The sulfanylethyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Sulfamoyl Groups

  • 2-ethyl-N-(2-sulfamoylphenyl)butanamide (CAS 7752-27-4):

    • Key Features : Replaces the sulfanylethyl group with a sulfamoylphenyl substituent.
    • Functional Groups : Amide, sulfonamide (SO$2$NH$2$).
    • Implications : Sulfonamides are metabolically stable and commonly used in pharmaceuticals (e.g., sulfa drugs). The sulfamoyl group enhances polarity and resistance to oxidation compared to thiols .
    • Molecular Weight : 270.35 g/mol; LogP: 1.62 (indicating moderate lipophilicity) .
  • 3,3-Dimethyl-N-(2-(2,4,6-trimethylphenylsulfonamido)ethyl)butanamide (Compound 12 in ):

    • Key Features : Incorporates a sulfonamidoethyl group and dimethyl substitution on the butanamide backbone.
    • Functional Groups : Amide, sulfonamide.
    • Implications : The sulfonamide group and alkyl substituents likely improve metabolic stability and steric hindrance, reducing unintended reactivity .

Butanamide Derivatives with Aromatic Substituents

  • Functional Groups: Amide, aromatic ether. Implications: Demonstrates potent opioid activity, highlighting how aromatic substituents on butanamide backbones can confer significant pharmacological effects .
  • N-(4-methyl-9H-xanthen-9-yl)butanamide (CAS 7473-48-5):

    • Key Features : Xanthenyl substituent (a tricyclic aromatic system).
    • Functional Groups : Amide, fused aromatic rings.
    • Implications : The bulky xanthenyl group may enhance binding to hydrophobic targets (e.g., enzymes or receptors) .

Sulfanyl vs. Sulfinyl/Sulfonyl Derivatives

  • (2S)-2-(acetylamino)-N-methyl-4-[(R)-methylsulfinyl]butanamide (): Key Features: Methylsulfinyl (CH$_3$SO) group. Functional Groups: Amide, sulfoxide. Implications: Sulfoxides are more polar and less reactive than thiols, improving oxidative stability but reducing nucleophilicity .

Compounds with Amino/Cyano Substituents

  • N-(cyanomethyl)-4-phenylsulfanyl-2-(2-phenylsulfanylethyl)butanamide (): Key Features: Dual phenylsulfanyl groups and a cyanomethyl substituent. Functional Groups: Amide, thioether, nitrile. Implications: Nitriles (cyano groups) enhance electrophilicity and metabolic resistance, while thioethers offer moderate reactivity .
  • 4-Amino-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)butanamide (CAS 61059-60-7): Key Features: Amino and indolyl substituents. Functional Groups: Amide, amine, hydroxyl. Implications: Amino groups improve solubility, while indole moieties may interact with serotonin receptors or enzymes .

Data Table: Comparative Analysis of Butanamide Derivatives

Compound Name CAS Number Molecular Formula Key Substituents Functional Groups LogP Key Properties
N-[(2-Sulfanylethyl)carbamoyl]butanamide Not provided C$7$H${14}$N$2$O$2$S 2-sulfanylethyl carbamoyl Amide, thiol ~1.5* Nucleophilic, redox-active
2-ethyl-N-(2-sulfamoylphenyl)butanamide 7752-27-4 C${12}$H${18}$N$2$O$3$S Ethyl, sulfamoylphenyl Amide, sulfonamide 1.62 Polar, stable
4-Methoxybutyrylfentanyl Not provided C${23}$H${30}$N$2$O$2$ Methoxyphenyl, piperidinyl Amide, aromatic ether ~3.8† High bioactivity
N-(cyanomethyl)-4-phenylsulfanyl-... Not provided C${20}$H${22}$N$2$OS$2$ Phenylsulfanyl, cyanomethyl Amide, thioether, nitrile ~3.0‡ Electrophilic, stable
(2S)-2-(acetylamino)-...methylsulfinyl Not provided C$8$H${16}$N$2$O$3$S Methylsulfinyl Amide, sulfoxide ~0.5§ Polar, oxidation-resistant

*Estimated based on structural analogs. †Predicted using PubChem data. ‡Calculated from SMILES (). §From InChiKey properties ().

Research Findings and Implications

  • Reactivity : The sulfanyl group in this compound may enable disulfide bond formation or metal chelation, unlike sulfonamides/sulfoxides, which are inert to such reactions .
  • Pharmacology : Aromatic substituents (e.g., methoxyphenyl in 4-Methoxybutyrylfentanyl) drastically enhance receptor binding, suggesting that the target compound’s activity depends on substituent choice .
  • Toxicity : Thiol-containing compounds may exhibit higher acute toxicity due to oxidative stress induction, whereas sulfonamides are generally better tolerated .

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